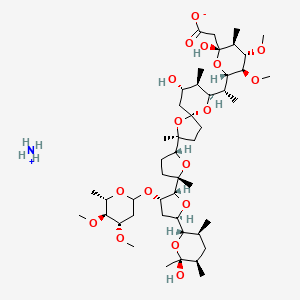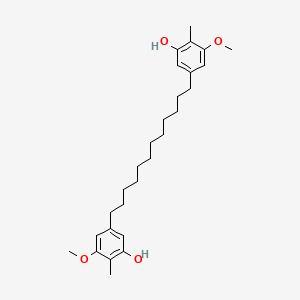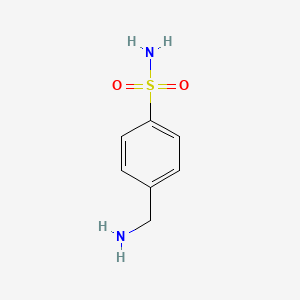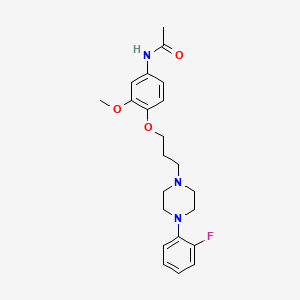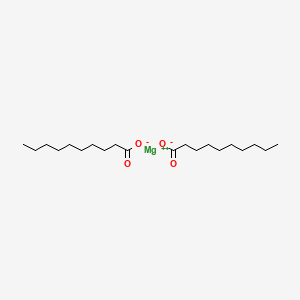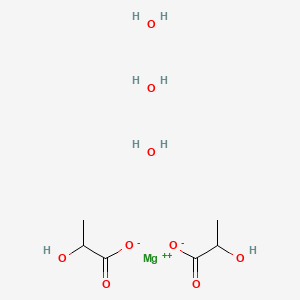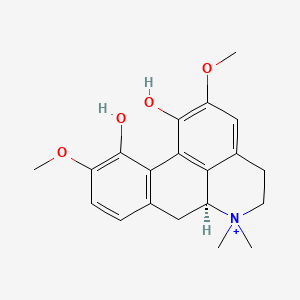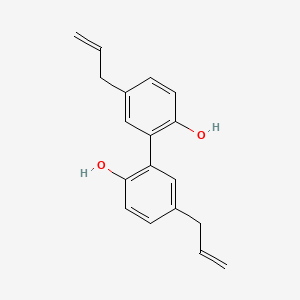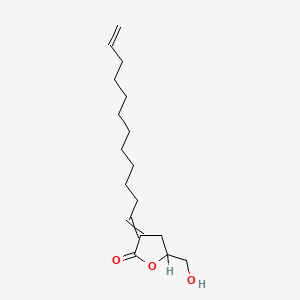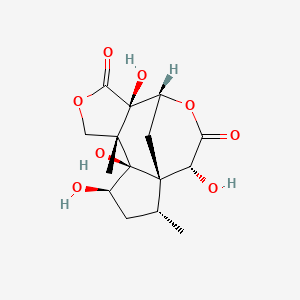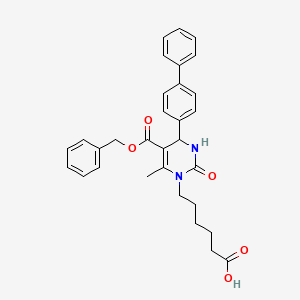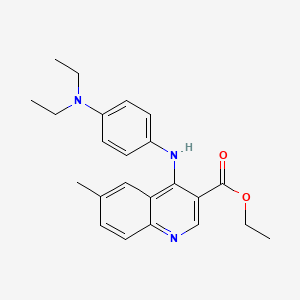
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate
Overview
Description
MCU-i4 is a novel negative modulator of the MCU, binding MICU1 and impairing muscle cell growth.
Mechanism of Action
Target of Action
The primary target of MCU-i4 is the Mitochondrial Calcium Uniporter (MCU) . The MCU is a Ca2±selective ion channel located in the inner mitochondrial membrane . MCU-i4 binds to MICU1 , a regulatory protein within the MCU complex .
Mode of Action
MCU-i4 acts as a negative modulator of the MCU complex . It blocks the IP3-dependent mitochondrial Ca2+ uptake, maintaining the gatekeeping role of MICU1 . This modulation is sudden and direct, affecting the activity of the MCU complex within a minute of exposure .
Biochemical Pathways
The MCU complex plays a crucial role in the regulation of intracellular Ca2+ . MCU-i4’s action on this complex affects the calcium signaling pathway . By blocking the IP3-dependent mitochondrial Ca2+ uptake, MCU-i4 disrupts the normal flow of Ca2+ ions, which can have downstream effects on various cellular processes .
Result of Action
MCU-i4’s action results in a decrease in mitochondrial Ca2+ uptake . This can lead to a negative effect on the mitochondrial membrane potential . In ex vivo muscle fibers, MCU-i4 reduces mitochondrial Ca2+ uptake and impairs muscle cell growth .
Biochemical Analysis
Biochemical Properties
MCU-i4 plays a crucial role in biochemical reactions, particularly those involving calcium ions. It blocks the IP3-dependent mitochondrial Ca2+ uptake, maintaining the gatekeeping role of their target . This compound directly and suddenly regulates the activity of the MCU complex .
Cellular Effects
MCU-i4 has been shown to influence cell function in various ways. It reduces mitochondrial Ca2+ uptake in multiple cell lines, including MEFs, MDA-MB,231, and HEK293T cells . It also demonstrates a negative effect on the mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of MCU-i4 involves its interaction with the MCU complex. It binds to MICU1, a regulatory protein within the MCU complex . This binding reduces mitochondrial Ca2+ uptake, demonstrating the compound’s role as a negative modulator .
Properties
IUPAC Name |
ethyl 4-[4-(diethylamino)anilino]-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-5-26(6-2)18-11-9-17(10-12-18)25-22-19-14-16(4)8-13-21(19)24-15-20(22)23(27)28-7-3/h8-15H,5-7H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXBJCWHVMATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


